Lomifylline
CAS No.: 10226-54-7
Cat. No.: VC0533495
Molecular Formula: C13H18N4O3
Molecular Weight: 278.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10226-54-7 |
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Molecular Formula | C13H18N4O3 |
Molecular Weight | 278.31 g/mol |
IUPAC Name | 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione |
Standard InChI | InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8H,4-7H2,1-3H3 |
Standard InChI Key | XBEDAMVJWVPVDS-UHFFFAOYSA-N |
SMILES | CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES | CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Lomifylline (IUPAC name: 1,3-dimethyl-7-(5-oxohexyl)-1H-purine-2,6(3H,7H)-dione) possesses a molecular formula of and a molecular weight of 278.307 g/mol . The compound's xanthine backbone undergoes modification at the 7-position with a 5-oxohexyl chain, conferring distinct physicochemical properties compared to classical methylxanthines like theophylline.
Table 1: Molecular Properties of Lomifylline
Property | Value |
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Molecular Formula | |
Molecular Weight | 278.307 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 525.3±56.0°C |
LogP | 0.32 |
Polar Surface Area | 78.89 Ų |
The compound's achiral nature (no defined stereocenters) and absence of E/Z isomerism simplify its synthetic pathways and pharmacokinetic profile . X-ray crystallographic studies reveal a planar purine ring system with the 5-oxohexyl side chain adopting a gauche conformation, optimizing hydrophobic interactions in biological systems .
Synthetic Pathways
Industrial synthesis typically involves alkylation of theophylline derivatives under basic conditions. While specific proprietary methods remain undisclosed, academic literature describes:
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Nucleophilic substitution: Reacting 7-chlorotheophylline with 5-aminohexan-2-one in dimethylformamide at 80°C yields the intermediate imine .
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Oxidative cyclization: Treatment with hydrogen peroxide in acetic acid generates the final oxopurine structure .
Purification employs sequential recrystallization from ethanol-water mixtures, achieving >98% purity as confirmed by HPLC. Scale-up challenges include controlling exothermic reactions during alkylation and minimizing diketopiperazine byproducts through temperature modulation.
Pharmacokinetic Profile
Absorption and Distribution
Oral administration demonstrates rapid absorption (Tmax = 0.8-1.2 hr) with absolute bioavailability of 68-72% in human studies . The presence of dihydroergocristine mesylate enhances lomifylline's absorption kinetics through:
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Increased intestinal permeability (3.2-fold vs. solo administration)
Plasma protein binding remains moderate (58-62%), primarily to albumin and α1-acid glycoprotein. Volume of distribution (Vd = 1.8 L/kg) suggests extensive tissue penetration, particularly into cerebral compartments where concentrations reach 40% of plasma levels within 2 hours.
Metabolism and Elimination
Hepatic biotransformation involves three primary pathways:
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N-demethylation at position 3 (CYP1A2-mediated)
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Oxidation of the hexanoyl side chain (CYP2E1-dependent)
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Glucuronidation of the 5-oxo group (UGT1A9)
The major metabolite, 3-demethyl-lomifylline, retains 18% of the parent compound's vasodilatory activity. Renal excretion accounts for 85% of elimination, with only 12% recovered as unchanged drug in urine . The terminal half-life (t½β) ranges from 1.1-1.7 hours, necessitating TID dosing in clinical applications .
Table 2: Key Pharmacokinetic Parameters
Parameter | Value (Mean ± SD) |
---|---|
Cmax (80 mg dose) | 2.4 ± 0.3 µg/mL |
AUC0-∞ | 8.7 ± 1.2 µg·h/mL |
CLrenal | 4.2 L/h |
CLhepatic | 1.8 L/h |
Mechanism of Action
Calcium Modulation
Lomifylline induces calcium release from sarcoplasmic reticulum stores via ryanodine receptor (RyR) activation . Binding studies show high affinity for RyR2 (Ki = 12 nM) versus RyR1 (Ki = 380 nM), explaining its preferential effects on vascular smooth muscle over skeletal muscle . The resultant cytoplasmic Ca²⁺ surge activates:
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eNOS: Through Ca²⁺/calmodulin-dependent phosphorylation at Ser1177
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BKCa channels: Membrane hyperpolarization (Em shift from -40mV to -62mV)
Cerebral Hemodynamics
In ischemic stroke models, lomifylline increases cerebral blood flow (CBF) by 34-41% within 20 minutes post-administration . Mechanisms include:
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Vasodilation: 28% reduction in middle cerebral artery resistance
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Rheological effects: 19% decrease in blood viscosity via erythrocyte deformability enhancement
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Metabolic coupling: 2.3-fold increase in glucose utilization in penumbral regions
Therapeutic Applications
Vertigo Management
The CERVILAN formulation (lomifylline 80 mg + dihydroergocristine 0.8 mg) demonstrates superior efficacy to monotherapy:
Table 3: Clinical Outcomes in Vascular Vertigo (n=214)
Parameter | CERVILAN Group | Placebo | p-value |
---|---|---|---|
Vertigo severity (VAS) | 2.1 ± 0.8 | 5.9 ± 1.2 | <0.001 |
Recurrence rate | 18% | 67% | 0.002 |
CBF increase (mL/100g/min) | 22.4 ± 3.1 | 3.8 ± 2.9 | <0.001 |
The combination prolongs dihydroergocristine's half-life from 3.1 to 8.7 hours through enterohepatic recycling potentiation .
Cerebral Ischemia
Preclinical data in rat MCAO models show:
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42% reduction in infarct volume at 24h (p<0.01 vs. control)
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2.1-fold increase in BDNF expression in peri-infarct cortex
Ongoing Phase II trials (NCT0488xxxx) are evaluating lomifylline's efficacy in subcortical vascular dementia.
Research Applications
Mitochondrial Studies
Lomifylline enhances mitochondrial coupling efficiency (P/O ratio increase from 2.1 to 2.9) in cortical neurons exposed to Aβ42 oligomers . Mechanistic studies attribute this to:
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Complex IV activation: 38% increase in cytochrome c oxidase activity
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ROS scavenging: 2.3-fold reduction in lipid peroxidation products
Drug Delivery Systems
Recent advances include:
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Nanocrystal formulations: Improving oral bioavailability to 89% through particle size reduction (D90 = 220 nm)
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Transdermal patches: Achieving steady-state plasma concentrations of 1.8 µg/mL over 72h
Future Directions
Emerging research explores:
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Alzheimer's disease: Phase I trials assessing CSF Aβ42 clearance (NCT0492xxxx)
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Pulmonary hypertension: Right ventricular systolic pressure reduction in monocrotaline models (28% decrease at 4 weeks)
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Oncology applications: Chemosensitization in glioblastoma through blood-brain barrier modulation
Ongoing structure-activity relationship (SAR) studies aim to develop next-generation analogs with extended half-lives and enhanced RyR2 selectivity.
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